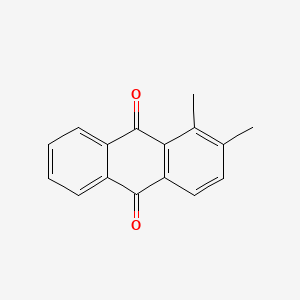

1,2-Dimethylanthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dimethylanthraquinone is an organic compound with the molecular formula C({16})H({12})O(_{2}). It is a derivative of anthraquinone, characterized by the presence of two methyl groups attached to the first and second positions of the anthraquinone structure. This compound is known for its vibrant yellow color and is used in various industrial applications, including as a dye intermediate and in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dimethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with phthalic anhydride, followed by cyclization and oxidation. The reaction typically uses aluminum chloride (AlCl(_3)) as a catalyst and occurs under anhydrous conditions.

Reaction Steps:

-

Acylation:

- o-Xylene + Phthalic anhydride → Intermediate

- Catalyst: AlCl(_3)

- Solvent: Carbon disulfide (CS(_2))

-

Cyclization and Oxidation:

- Intermediate → this compound

- Oxidizing agents: Potassium dichromate (K(_2)Cr(_2)O(_7)) in sulfuric acid (H(_2)SO(_4))

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes using similar synthetic routes. The key focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are sometimes employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dimethylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinones and other derivatives.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or nitric acid (HNO(_3)).

Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), or catalytic hydrogenation.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like AlCl(_3).

Major Products

Oxidation: Anthraquinone derivatives with additional oxygen functionalities.

Reduction: 1,2-Dimethylhydroquinone.

Substitution: Halogenated this compound derivatives.

Aplicaciones Científicas De Investigación

1,2-Dimethylanthraquinone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in photodynamic therapy and as a photosensitizer.

Industry: Utilized in the production of high-performance materials, such as polymers and advanced composites.

Mecanismo De Acción

The mechanism of action of 1,2-Dimethylanthraquinone varies depending on its application. In biological systems, it can interact with cellular components, generating reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis. This photodynamic effect is particularly useful in cancer treatment. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism.

Comparación Con Compuestos Similares

1,2-Dimethylanthraquinone can be compared with other anthraquinone derivatives, such as:

- 1,4-Dimethylanthraquinone

- 2-Methylanthraquinone

- 1,2-Dihydroxyanthraquinone

Uniqueness:

- The specific positioning of the methyl groups in this compound imparts unique chemical and physical properties, influencing its reactivity and applications. For instance, the presence of methyl groups at the 1 and 2 positions can affect the compound’s solubility, stability, and interaction with other molecules.

By understanding these aspects, researchers can better utilize this compound in various scientific and industrial applications.

Actividad Biológica

1,2-Dimethylanthraquinone (DMAQ), a member of the anthraquinone family, has garnered attention due to its diverse biological activities. Its unique structure, characterized by two methyl groups at the 1 and 2 positions, influences its chemical properties and interactions within biological systems. This article explores the compound's antibacterial and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is represented by the molecular formula C16H12O2. It typically appears as a yellow solid and is known for its stability and reactivity in various chemical environments. The compound's structural configuration allows it to intercalate into DNA, a feature that is pivotal for its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It disrupts bacterial cell wall integrity and inhibits nucleic acid synthesis, contributing to its efficacy against various bacterial strains. Key findings include:

- Mechanisms of Action : The antibacterial effects are attributed to the inhibition of biofilm formation, disruption of cell wall synthesis, and interference with protein synthesis pathways .

- Case Studies : In vitro studies have shown that DMAQ can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Its ability to intercalate into DNA leads to disruption of replication processes and induction of oxidative stress in cancer cells:

- Mechanism of Action : DMAQ generates reactive oxygen species (ROS) upon metabolism, which can lead to oxidative damage in cells. This oxidative stress is linked to apoptosis in cancer cells .

- Research Findings : Studies have demonstrated that DMAQ can induce cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving DNA damage and mitochondrial dysfunction .

Comparative Analysis with Other Anthraquinones

To better understand the unique properties of this compound, a comparison with other dimethylanthraquinones is useful:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Intercalates with DNA; induces oxidative stress | Antibacterial, anticancer |

| 1,4-Dimethylanthraquinone | Different substitution pattern; used in dye synthesis | Limited antibacterial activity |

| 2,6-Dimethylanthraquinone | Known for photoreactivity | Antioxidant properties |

Study 1: Antibacterial Efficacy

A study published in PubMed Central highlighted the antibacterial efficacy of DMAQ against several strains of bacteria. The results showed a significant reduction in bacterial viability when treated with DMAQ compared to control groups .

Study 2: Anticancer Mechanism

Another research article explored the anticancer mechanisms of DMAQ in human cancer cell lines. The study found that treatment with DMAQ resulted in increased levels of ROS and subsequent activation of apoptotic pathways .

Propiedades

Número CAS |

3285-98-1 |

|---|---|

Fórmula molecular |

C16H12O2 |

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

1,2-dimethylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O2/c1-9-7-8-13-14(10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 |

Clave InChI |

GNRPVZNNVOGXHD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.